1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique structure, which includes an allyl group, a tosyl group, and a pyrroloquinoxaline core
Mechanism of Action
Target of Action
The primary target of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially slowing or stopping the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that this compound may also have good oral bioavailability.
Result of Action
In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline core.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl halides under basic conditions.
Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl halides for allylation, tosyl chloride for tosylation.
Major Products
Oxidation: Oxidized derivatives of the pyrroloquinoxaline core.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: Substituted derivatives with various functional groups replacing the allyl or tosyl groups.
Scientific Research Applications
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and its role in cancer therapy.
Biological Research: Used in studies involving cell signaling pathways and molecular targets.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their potential in cancer therapy.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific structural features, such as the presence of both allyl and tosyl groups, which contribute to its distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-12-24-19(21)18(27(25,26)14-10-8-13(2)9-11-14)17-20(24)23-16-7-5-4-6-15(16)22-17/h3-11H,1,12,21H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGSOHWGPDAVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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